molecular formula C8H4BrF3N2 B2735942 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1206981-68-1

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2735942
CAS No.: 1206981-68-1
M. Wt: 265.033
InChI Key: POQRTGQZPUQNTA-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol .

Safety and Hazards

The safety data sheet for “8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their wide range of applications in medicinal chemistry . This could include the development of more effective compounds for treating various diseases, given their broad range of biological and pharmacological activities .

Preparation Methods

The synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromo-substituted ketone, followed by cyclization and introduction of the trifluoromethyl group. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product .

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired modifications to the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression .

Comparison with Similar Compounds

8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position, which may result in different reactivity and biological activity.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group at the 2nd position, which can affect its chemical properties and interactions with biological targets.

    2-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-1-3-14-4-6(8(10,11)12)13-7(5)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRTGQZPUQNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206981-68-1
Record name 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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